molecular formula C16H12N4S2 B2827323 N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine CAS No. 697241-63-7

N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2827323
CAS No.: 697241-63-7
M. Wt: 324.42
InChI Key: UNZVMUFMYNIQFQ-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a pyridine ring, a thiophene ring, and a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde to form an intermediate, which is then cyclized and functionalized to yield the final product . The reaction conditions often include the use of solvents like methanol or toluene and catalysts such as iodine or TBHP (tert-Butyl hydroperoxide) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, sodium borohydride, and various acids and bases. Reaction conditions typically involve moderate temperatures (room temperature to 100°C) and solvents like methanol, toluene, or ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to interact with various biological pathways, making it a versatile candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine is unique due to its combination of pyridine, thiophene, and thienopyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S2/c1-2-6-17-11(4-1)8-18-15-14-12(13-5-3-7-21-13)9-22-16(14)20-10-19-15/h1-7,9-10H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZVMUFMYNIQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C3C(=CSC3=NC=N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333766
Record name N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807790
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

697241-63-7
Record name N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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